O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene

Solvent extraction Metal ion separation Host–guest chemistry

O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalixarene (CAS 149775-71-3) is a lower-rim functionalized p-tert-butylcalixarene derivative bearing two distal ethoxycarbonylmethyl (ethyl acetate) groups at the 1,3-positions and two methoxy groups at the 2,4-positions of the macrocyclic tetramer. This 1,3-diester-2,4-dimethoxy substitution pattern distinguishes it from the fully esterified tetra-ethoxycarbonylmethyl analog, the 1,3-diester-2,4-dihydroxy analog (CAS 97600-49-2), and the 1,3-diacid-2,4-dimethoxy analog (CAS 136157-98-7).

Molecular Formula C54H72O8
Molecular Weight 849.162
CAS No. 149775-71-3
Cat. No. B588657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
CAS149775-71-3
SynonymsO(1),O(3)-BIS(ETHOXYCARBONYLMETHYL)-O(2),O(4)-DIMETHYL-P-TERT-BUTYLCALIX[4]ARENE
Molecular FormulaC54H72O8
Molecular Weight849.162
Structural Identifiers
SMILESCCOC(=O)COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OC)OCC(=O)OCC)C(C)(C)C
InChIInChI=1S/C54H72O8/c1-17-59-45(55)31-61-49-37-19-33-23-41(51(3,4)5)25-35(47(33)57-15)21-39-29-44(54(12,13)14)30-40(50(39)62-32-46(56)60-18-2)22-36-26-42(52(6,7)8)24-34(48(36)58-16)20-38(49)28-43(27-37)53(9,10)11/h23-30H,17-22,31-32H2,1-16H3
InChIKeyYKBOZEHACZIDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS 149775-71-3) – Procurement-Relevant Identity and Structural Baseline


O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS 149775-71-3) is a lower-rim functionalized p-tert-butylcalix[4]arene derivative bearing two distal ethoxycarbonylmethyl (ethyl acetate) groups at the 1,3-positions and two methoxy groups at the 2,4-positions of the macrocyclic tetramer. This 1,3-diester-2,4-dimethoxy substitution pattern distinguishes it from the fully esterified tetra-ethoxycarbonylmethyl analog, the 1,3-diester-2,4-dihydroxy analog (CAS 97600-49-2), and the 1,3-diacid-2,4-dimethoxy analog (CAS 136157-98-7). The compound is commercially available as a crystalline powder (mp 162–164 °C) [1] and is primarily employed as a synthetic intermediate for calix[4]arene-based ionophores, coordination polymers, and supramolecular hosts, where the combination of ester and methoxy substituents exerts a pronounced influence on conformational preorganization and cation-binding selectivity [2].

Why Generic Calix[4]arene Esters Cannot Substitute for 1,3-Diester-2,4-Dimethoxy-p-tert-Butylcalix[4]arene (CAS 149775-71-3) in Scientific Procurement


Generic substitution with other calix[4]arene esters is inadequate because the 1,3-diester-2,4-dimethoxy arrangement enforces a fundamentally different conformational landscape and cation-selectivity fingerprint than either tetra-ester or 1,3-diester-2,4-dihydroxy analogs. The methoxy groups at positions 2 and 4 lock the phenolic oxygens into methyl ethers, eliminating the hydroxyl hydrogen-bonding network that normally stabilizes the cone conformation in partially substituted calix[4]arenes. This results in a preferential population of 1,3-alternate or partial-cone conformers that can undergo cation-triggered conformational switching—a feature absent in the rigid cone tetra-ester or the hydrogen-bonded 1,3-diester-2,4-dihydroxy analog. Consequently, the metal-ion extraction profile shifts from the Na⁺ selectivity reported for simple ethoxycarbonylmethylcalix[4]arenes [1] toward a pronounced Cu²⁺ selectivity documented specifically for the 1,3-dimethylester-2,4-dimethoxy compound [2].

Product-Specific Quantitative Evidence: 1,3-Diester-2,4-Dimethoxy-p-tert-Butylcalix[4]arene (CAS 149775-71-3) versus Closest Analogs


Pronounced Cu²⁺ Extraction Selectivity versus Alkali and Alkaline-Earth Cations

In competitive solvent-extraction studies, 1,3-dimethylester-2,4-dimethoxy-p-tert-butylcalix[4]arene exhibits a pronounced selectivity for Cu²⁺ over alkali and alkaline-earth cations [1]. This contrasts sharply with the Na⁺ selectivity reported for the fully ethoxycarbonylmethylated calix[4]arene (extraction efficiency comparable to crown ethers; specific Na⁺ extraction percentage cited for dichloromethane/picrate system) [2]. The shift from Na⁺ to Cu²⁺ selectivity is a direct consequence of the 2,4-dimethoxy substitution, which alters the coordination environment from a pseudo-crown-ether pocket to a harder, more charge-dense binding site suitable for divalent transition metals.

Solvent extraction Metal ion separation Host–guest chemistry

Cation- and Solvent-Triggered Conformational Switching Evidenced by ¹H NMR

¹H NMR studies of 1,3-dimethylester-2,4-dimethoxy-p-tert-butylcalix[4]arene reveal that both the nature of the complexed cation and the solvent polarity modulate the ligand conformation, and that ¹H NMR can simultaneously identify the nature of the complexed cation and the complex formed [1]. This observation represents the first concrete case of NMR-based co-identification of cation identity and complex structure for a calix[4]arene ester. By contrast, tetra-ester calix[4]arene derivatives typically adopt a fixed cone conformation that does not exhibit analogous cation-triggered conformational switching observable by NMR [2].

Conformational analysis Supramolecular sensing ¹H NMR spectroscopy

Preferential Formation of 1,3-Alternate Conformation in the Solid State and in Coordination Polymers

The diacid analog 25,27-bis(hydroxycarbonylmethoxy)-26,28-dimethoxy-p-tert-butylcalix[4]arene (H₂LC⁴), which shares the same O(2),O(4)-dimethyl substitution pattern as the target compound, adopts a 1,3-alternate conformation upon reaction with K₂CO₃ and CoCl₂·6H₂O to form a 3D non-centrosymmetric coordination polymer [1]. The calixarene ligands in the polymer are locked in the 1,3-alternate conformation stabilized by cation–π interactions between K⁺ and phenyl rings. In contrast, p-tert-butylcalix[4]arene tetra-ester derivatives typically crystallize in the cone conformation [2]. The 1,3-alternate preference imparts distinct topological connectivity in metal–organic frameworks, enabling non-interpenetrated (10,3)-a network architectures that are inaccessible with cone-conformer analogs.

Coordination polymers Crystal engineering Conformational isomerism

Synthetic Access to Defined Conformational Isomers via Template-Directed Alkylation

The 1,3-diester-2,4-dimethoxy substitution pattern is a key entry point for the stereoselective synthesis of conformationally rigid calix[4]arene diesters. Talanov and Bartsch demonstrated that disubstituted calix[4]arene precursors bearing butoxy and methoxycarbonylmethoxy groups can be alkylated with high selectivity to yield the 1,3-alternate isomer when KH is used as the base in THF, with the potassium diphenoxide intermediate adopting a pre-organized 1,3-alternate conformation via a template effect [1]. Hydrolysis of the diester then yields the corresponding 1,3-alternate diacid. The target compound (ethyl ester analog) serves as the starting material for analogous stereoselective transformations, providing access to conformationally pure building blocks that are otherwise obtained as isomeric mixtures when starting from tetra-functionalized or unsubstituted calix[4]arenes.

Stereoselective synthesis Template effect Calixarene functionalization

High-Value Research and Industrial Application Scenarios for O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene (CAS 149775-71-3)


Selective Cu²⁺ Extraction in Hydrometallurgical and Environmental Remediation Workflows

The pronounced Cu²⁺ selectivity of the 1,3-diester-2,4-dimethoxy calix[4]arene scaffold [1] renders this compound a strong candidate precursor for designing Cu²⁺-selective extractants in hydrometallurgical copper recovery or in the selective removal of Cu²⁺ from mixed-metal industrial effluents. Unlike Na⁺-selective calix[4]arene tetra-esters that require extensive masking strategies for transition-metal separations [2], the Cu²⁺-preferring nature of the target compound simplifies process design and reduces reagent costs.

NMR-Based Cation Sensor Development Exploiting Conformational Switching

The unique ability of this compound to undergo cation- and solvent-triggered conformational changes that are simultaneously detectable by ¹H NMR [1] positions it as a foundational scaffold for developing NMR-based sensors for cation identification. The ¹H NMR spectrum co-identifies both the nature of the bound cation and the complex structure, a phenomenon not reported for conventional cone-locked calix[4]arene esters. This scenario is directly supported by the first concrete observation of this dual NMR sensing capability reported in the thesis work on 1,3-dimethylester-2,4-dimethoxy-p-tert-butylcalix[4]arene [1].

Synthesis of Conformationally Pure Calix[4]arene Building Blocks for Crystal Engineering and MOF Design

The 1,3-diester-2,4-dimethoxy pattern serves as a stereodirecting precursor for the template-assisted synthesis of 1,3-alternate calix[4]arene diacids [3], which in turn function as linkers in non-centrosymmetric 3D coordination polymers [4]. The resulting (10,3)-a net architectures are topologically distinct from those obtained with cone-conformer calixarene building blocks, enabling access to chiral or polar MOF materials for non-linear optics and enantioselective separations. The 2,4-dimethoxy groups are essential for locking the 1,3-alternate conformation in the solid state [4].

Precursor for Calix[4](aza)crown Synthesis with Heavy Metal Selectivity

The thesis research explicitly positions 1,3-dimethylester-2,4-dimethoxy-p-tert-butylcalix[4]arene as the starting material for the preparation of calix[4](aza)crowns whose Cu²⁺ selectivity leads to environmental and industrial applications [1]. The ester groups serve as protected carboxy handles for further functionalization into azacrown bridges, while the methoxy groups maintain the conformational bias required for preorganized metal-binding cavities. Procurement of this compound is therefore a prerequisite for the synthesis of these advanced ionophores.

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